molecular formula C25H26N4O4 B1674034 2-Methyl-N-(2-(4-morpholinyl)ethyl)-4-(3-nitrophenyl)-6-phenylnicotinamide CAS No. 113243-75-7

2-Methyl-N-(2-(4-morpholinyl)ethyl)-4-(3-nitrophenyl)-6-phenylnicotinamide

Cat. No. B1674034
M. Wt: 446.5 g/mol
InChI Key: HNBRMVZTOLAZRW-UHFFFAOYSA-N
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Description

FR 76830 is a newly synthesised bradycardiac agent.

Scientific Research Applications

Synthesis and Characterization

  • Xu et al. (2015) developed a water-mediated three-component Wittig–SNAr reaction to synthesize intermediates for Aurora 2 kinase inhibitors, highlighting the formation of new C(sp2)–N and C(sp2)–C(sp2) double bonds in water as a nontoxic, convenient, and environmentally benign solvent. This method includes the synthesis of compounds related to 2-Methyl-N-(2-(4-morpholinyl)ethyl)-4-(3-nitrophenyl)-6-phenylnicotinamide (Xu et al., 2015).

Chemical Structure Analysis

  • Nesterov and Viltchinskaia (2001) analyzed the structure of similar compounds, providing insights into the dihedral angles and intermolecular hydrogen bonding patterns, which could be relevant for understanding the properties of 2-Methyl-N-(2-(4-morpholinyl)ethyl)-4-(3-nitrophenyl)-6-phenylnicotinamide (Nesterov & Viltchinskaia, 2001).

Biochemical Applications

  • Criado et al. (1998) prepared metal complexes with derivatives of morpholine, potentially relevant to the study of 2-Methyl-N-(2-(4-morpholinyl)ethyl)-4-(3-nitrophenyl)-6-phenylnicotinamide, and evaluated their antifungal activity against plant pathogens (Criado et al., 1998).

Potential in Drug Synthesis

  • Lesiak et al. (1998) discussed the synthesis of nucleoside methylenebis(phosphonate)s using 2-(4-nitrophenyl)ethyl derivatives, indicating potential applications in the synthesis of bioactive compounds, which might include structures similar to 2-Methyl-N-(2-(4-morpholinyl)ethyl)-4-(3-nitrophenyl)-6-phenylnicotinamide (Lesiak et al., 1998).

properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)-4-(3-nitrophenyl)-6-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-18-24(25(30)26-10-11-28-12-14-33-15-13-28)22(20-8-5-9-21(16-20)29(31)32)17-23(27-18)19-6-3-2-4-7-19/h2-9,16-17H,10-15H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBRMVZTOLAZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150329
Record name FR 76830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-(2-(4-morpholinyl)ethyl)-4-(3-nitrophenyl)-6-phenylnicotinamide

CAS RN

113243-75-7
Record name FR 76830
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113243757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FR 76830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-(3-nitrophenyl)-1-phenyl-2-propen-1-one (20 g) and N-(2-morpholinoethyl)-3-aminocrotonamide (21.9 g) in toluene (200 ml) was refluxed for 5 hours. After allowing to cool at ambient temperature, the reaction mixture was concentrated in vacuo. The residue was subjected to a column chromatography on silica gel eluting with a mixture of ethyl acetate and tetrahydrofuran (100:1 V/V). The fractions containing the object compound were combined and concentrated in vacuo. The residue was recrystallized from ethyl alcohol to give 3-(2-morpholinoethylcarbamoyl)-2-methyl-4-(3-nitrophenyl)-6-phenylpyridine (11.0 g, yield 31.2 %).
Quantity
20 g
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reactant
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21.9 g
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reactant
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200 mL
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Synthesis routes and methods II

Procedure details

A solution of N-(2-aminoethyl)morpholine (170.5 g) in methyl isobutyl ketone (200 ml) was added portionwise to a solution of diketene (102 ml) in methyl isobutyl ketone (1.3 () at -30 to -10° C. under stirring and the mixture was stirred at -10 to 0° C. for one hour. To the resultant solution containing N-(2-morpholinoethyl)acetoacetamide, was added 3-(3-nitrophenyl)-1-phenyl-2-propen-1-one (220.4 g) and ammonium acetate (100 g) and the mixture was stirred at 80° C. for 4.5 hours. The reaction mixture was washed with water and dried over magnesium sulfate. To the filtrate containing 1,4-dihydro-3-(2-morpholinoethylcarbamoyl)-2-methyl-4-(3-nitrophenyl)-6-phenylpyridine was added manganese dioxide (700 g) and the resultant mixture was stirred at 80° C. for 2 hours. Manganese dioxide was filtered off and the filtrate was evaporated in vacuo. A mixture of ethyl acetate and water was added to the residue and adjusted to pH 1.0 with 10% hydrochloric acid. The separated aqueous layer was adjusted to pH 9.0 with 20% aqueous potassium carbonate and extracted with a mixture of ethyl acetate and tetrahydrofuran. The extract was washed with brine and dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was recrystallized from ethanol to give 3-(2-morpholinoethylcarbamoyl)-2-methyl-4-(3-nitrophenyl)-6-phenylpyrid ine (154 g, yield 39.6 %), which was identified as the compound of Examples 9-(20 and 24-(3) by their physical data.
Quantity
170.5 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
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[Compound]
Name
resultant solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
220.4 g
Type
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Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Ishibashi, T Matsubara, M Nakazawa… - Cardiovascular …, 1990 - academic.oup.com
Study objective – The aim was to investigate the effects of a newly synthesised bradycardic agent, FR 76830, on cardiac mechanical function and metabolism during ischaemia and …
Number of citations: 7 academic.oup.com

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